N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a 4,4-difluorocyclohexyl group and a methyl group, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the 4,4-difluorocyclohexyl group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrimidine ring construction: The pyrimidine ring can be synthesized via condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the 4,4-difluorocyclohexyl group with the pyrimidine ring: This step often involves nucleophilic substitution reactions where the 4,4-difluorocyclohexyl group is introduced to the pyrimidine ring under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the cyclohexyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required. Its unique structure allows for selective binding to certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- 4,4-difluorocyclohexyl N-[(2S)-2-(acetamidomethyl)-4-[(4-fluorobenzene)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate
- 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine
Uniqueness: N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This compound’s ability to selectively interact with certain molecular targets makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c1-8-14-7-4-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDRKMXJKXAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC(CC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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